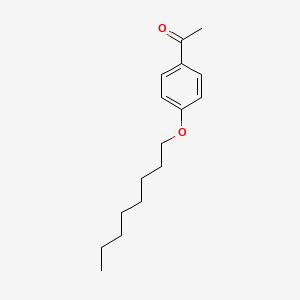

4'-Octyloxyacetophenone

Vue d'ensemble

Description

4’-Octyloxyacetophenone is a chemical compound with the molecular formula C16H24O2 . It is also known as 1-[(4-Octyloxy)phenyl]ethanone .

Synthesis Analysis

The synthesis of 4’-Octyloxyacetophenone involves two major parts: the formation of 4-octyloxyacetophenone (OCT) as a precursor and the formation of 1-(4-octoxyphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one (OCT-CHAL) as a targeted compound. These compounds are synthesized via Williamson ether synthesis and Claisen-Schmidt condensation .Chemical Reactions Analysis

While specific chemical reactions involving 4’-Octyloxyacetophenone are not detailed in the search results, acetophenone, a related compound, is known to be involved in a variety of organic reactions, including in (pseudo)-two-, three- and four-component reactions .Physical And Chemical Properties Analysis

4’-Octyloxyacetophenone is a beige fine crystalline powder . It has a melting point of 30-32 °C, a boiling point of 197.74°C (rough estimate), a density of 0.8260 (rough estimate), and a refractive index of 1.4340 (estimate) .Applications De Recherche Scientifique

Material Synthesis and Catalysis

4'-Octyloxyacetophenone, as an acetophenone derivative, is instrumental in organic coupling reactions. For example, in the synthesis of Vioxx (Rofecoxib), 4-(Methylthio)acetophenone, a related acetophenone derivative, is used as a drug intermediate. The industrial-scale production of this compound involves Friedel–Crafts acylation, a process that traditionally used corrosive and polluting acid catalysts, raising environmental concerns. However, recent advancements have introduced greener, heterogeneous catalysts, indicating a shift towards more sustainable production methods in the pharmaceutical industry (Yadav & Bhagat, 2005).

Environmental Studies and Degradation

4'-Octyloxyacetophenone and its related compounds have also been studied in the context of environmental science. For instance, various acetophenone derivatives have been examined for their degradation in aquatic environments. Techniques like advanced electrochemical oxidation, including electro-Fenton and photoelectro-Fenton processes, have been employed to degrade herbicides like 4-chlorophenoxyacetic acid (4-CPA) in water. This reflects the broader application of acetophenone derivatives in studying and mitigating environmental pollutants (Boye, Dieng, & Brillas, 2002).

Biological and Medical Research

In medical research, compounds similar to 4'-Octyloxyacetophenone have been used in various studies. For example, Sodium 4-phenylbutyrate (4-PBA), a compound structurally related to acetophenones, has shown promise in treating conditions like urea cycle disorders, sickle cell disease, and thalassemia. Moreover, it has potential neuroprotective effects against cerebral ischemic injury, indicating the therapeutic potential of acetophenone derivatives in neurological conditions (Qi et al., 2004).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

It’s worth noting that acetophenone, a related compound, has been found to interact with r-specific alcohol dehydrogenase in lactobacillus brevis

Mode of Action

For instance, acetophenone may increase the photosensitizing activities of certain compounds .

Biochemical Pathways

Acetophenone derivatives have been shown to exhibit antifungal effects, suggesting they may interact with biochemical pathways related to fungal growth and development .

Result of Action

Related compounds like 4-hydroxyacetophenone have been shown to inhibit colon cancer cell adhesion, invasion, and migration in vitro .

Propriétés

IUPAC Name |

1-(4-octoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O2/c1-3-4-5-6-7-8-13-18-16-11-9-15(10-12-16)14(2)17/h9-12H,3-8,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPKXMEDAPFGBQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=C(C=C1)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Octyloxyacetophenone | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-fluorobenzo[b]thiophen-2-yl)(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2770180.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2,4-dimethoxyphenyl)-5-methyl-1,2,4-triazol-3-one](/img/structure/B2770185.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzamide](/img/structure/B2770186.png)

![2-(naphthalen-2-yl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2770187.png)

![Methyl 4-[(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)carbamoyl]benzoate](/img/structure/B2770188.png)

![N-[(4-oxo-3H-phthalazin-1-yl)methyl]-4-pyrrol-1-ylbenzamide](/img/structure/B2770193.png)

![N-[2-(ethylsulfanyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2770195.png)

![N-(2,4-difluorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2770199.png)

![N-[Cyano-(2,3-dichlorophenyl)methyl]-3-pyridin-2-ylpropanamide](/img/structure/B2770201.png)